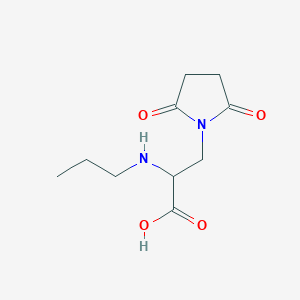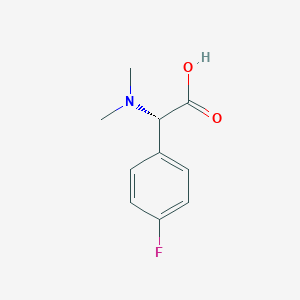
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine is a chemical compound with the following structural formula:
C8H18ClNO2S
It contains a piperazine ring substituted with a sec-butyl group and a chloromethylsulfonyl moiety. The compound’s synthesis and applications have garnered interest in both organic chemistry and related fields.
Métodos De Preparación
Synthetic Routes: The preparation of 1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine involves several synthetic routes. One common approach is the reaction of piperazine with sec-butyl chloride followed by treatment with chloromethylsulfonyl chloride. The reaction proceeds as follows:
Piperazine+Sec-butyl chloride→Intermediate
Intermediate+Chloromethylsulfonyl chloride→1−(Sec−butyl)−4−((chloromethyl)sulfonyl)piperazine
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often employ the above synthetic route to obtain the compound.
Análisis De Reacciones Químicas
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine can undergo various chemical reactions:
Substitution Reactions: The chloromethyl group is susceptible to nucleophilic substitution reactions. For instance, it can react with amines or other nucleophiles to form new derivatives.
Reduction Reactions: Reduction of the sulfonyl group may yield secondary amines.
Oxidation Reactions: Oxidation of the sec-butyl group could lead to the corresponding alcohol or ketone.
Common reagents and conditions depend on the specific reaction type.
Aplicaciones Científicas De Investigación
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine finds applications in:
Medicinal Chemistry: It may serve as a precursor for designing bioactive compounds.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could be used in the synthesis of specialty chemicals.
Mecanismo De Acción
The compound’s mechanism of action remains an area of ongoing research. It likely interacts with cellular components, affecting specific pathways or enzymes.
Comparación Con Compuestos Similares
While no direct analogs are widely reported, its unique combination of functional groups distinguishes it from other piperazine derivatives.
Propiedades
Fórmula molecular |
C9H19ClN2O2S |
|---|---|
Peso molecular |
254.78 g/mol |
Nombre IUPAC |
1-butan-2-yl-4-(chloromethylsulfonyl)piperazine |
InChI |
InChI=1S/C9H19ClN2O2S/c1-3-9(2)11-4-6-12(7-5-11)15(13,14)8-10/h9H,3-8H2,1-2H3 |
Clave InChI |
NUFAIYOUTAINBN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1CCN(CC1)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)

![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)


